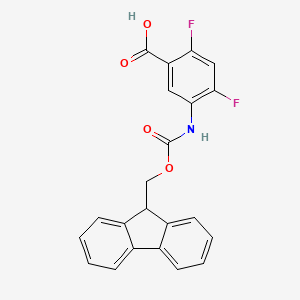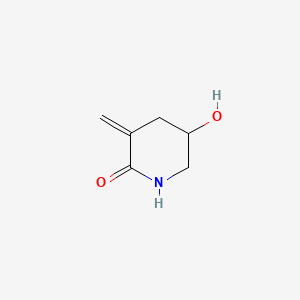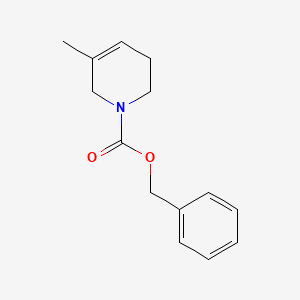
5-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-difluorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
The synthesis of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-difluorobenzoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Coupling Reaction: The protected amino group is then coupled with 2,4-difluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-difluorobenzoic acid undergoes various chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids
Scientific Research Applications
This compound has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during reactions.
Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.
Drug Development: The compound is explored in drug development for its potential to form stable peptide-based drugs
Mechanism of Action
The mechanism of action of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-difluorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .
Comparison with Similar Compounds
Compared to other Fmoc-protected compounds, 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-difluorobenzoic acid is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. Similar compounds include:
- Fmoc-2-methyl-3-phenylpropanoic acid
- Fmoc-4-oxocyclohexanecarboxylic acid
- Fmoc-2,4-dimethylpentanoic acid .
Properties
Molecular Formula |
C22H15F2NO4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C22H15F2NO4/c23-18-10-19(24)20(9-16(18)21(26)27)25-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,25,28)(H,26,27) |
InChI Key |
KWGHHCDJAYHBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C(=C4)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)


![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)


![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
amine](/img/structure/B13482294.png)

![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
